Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
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Description
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound consists of a 5-membered oxazole ring attached to a phenyl ring and an ester group . The oxazole ring is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Scientific Research Applications
Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have demonstrated significant antimicrobial and antioxidant activities. These compounds, which are structurally related to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, have shown potential in pharmaceutical applications (Raghavendra et al., 2016).
Chemical Synthesis Applications : The direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides in the presence of palladium acetate and caesium carbonate has been reported. This demonstrates the compound's utility in organic synthesis (Verrier et al., 2009).
Synthesis of Disease-Modifying Antirheumatic Drugs (DMARDs) : Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound structurally related to this compound, has been studied for its potential as a new type of DMARD (Baba et al., 1998).
Corrosion Inhibition : Oxazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid medium, showing that these compounds can significantly reduce the corrosion rate of mild steel (Rahmani et al., 2018).
Synthesis of Chiral Compounds : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylate esters, highlighting its role in producing biologically active chiral molecules (Cox et al., 2003).
Properties
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDIQSAFWMOHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695894 |
Source
|
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-44-2 |
Source
|
Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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